An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3)
An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3), a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its chemical properties, potential synthetic routes, and prospective applications in research and drug development. Due to the limited publicly available data for this specific compound, this guide also incorporates general characteristics of the carbamate and cyanopyridine functional groups to provide a broader context for its potential utility.
Chemical Identity and Properties
Tert-Butyl (2-cyanopyridin-4-yl)carbamate is a substituted pyridine derivative. The presence of a cyano group, a carbamate protecting group, and the pyridine core makes it a potentially versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 262295-94-3 | Synthonix[1], BLDpharm[2] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Synthonix[1] |
| Molecular Weight | 219.24 g/mol | Aladdin Scientific[3] |
| Purity | ≥95% - 97% | Synthonix[1], Aladdin Scientific[3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=NC(=C1)C#N | Synthonix[1] |
| InChIKey | Not available in public databases | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available |
Note: Some physical properties are not publicly available and are estimated based on the chemical structure and properties of similar compounds.
Synthesis and Reactivity
A general approach would involve the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Below is a generalized workflow for the potential synthesis and utilization of this compound in a research setting.
Figure 1: A generalized workflow illustrating the potential synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate and its subsequent use as a building block in the synthesis of target molecules.
Potential Applications in Research and Drug Development
The structural motifs present in tert-Butyl (2-cyanopyridin-4-yl)carbamate suggest its potential as a valuable intermediate in the synthesis of pharmacologically active compounds.
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Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and the relative ease of its removal under acidic conditions make it a cornerstone of modern peptide synthesis and medicinal chemistry. In the context of drug design, carbamate moieties are also found in numerous approved therapeutic agents, where they can act as bioisosteres for amides, contribute to binding interactions with biological targets, or improve pharmacokinetic properties.
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Cyanopyridine Moiety: The cyanopyridine scaffold is present in a variety of biologically active molecules. The cyano group can participate in hydrogen bonding interactions with protein targets and can be a precursor to other functional groups such as amines, amides, or tetrazoles. Pyridine rings are common in pharmaceuticals due to their ability to engage in various non-covalent interactions and their favorable physicochemical properties.
Given these features, tert-Butyl (2-cyanopyridin-4-yl)carbamate could serve as a key intermediate for the synthesis of inhibitors for various enzyme classes, such as kinases or proteases, or for the development of ligands for G-protein coupled receptors (GPCRs). The deprotection of the carbamate would reveal a primary amine that can be further functionalized to build more complex molecular architectures.
Spectroscopic Data
Publicly accessible spectroscopic data (NMR, IR, MS) for tert-Butyl (2-cyanopyridin-4-yl)carbamate is limited. However, some suppliers, such as BLDpharm, may provide this data upon request for research purposes[2].
Safety and Handling
A specific Safety Data Sheet (SDS) for tert-Butyl (2-cyanopyridin-4-yl)carbamate is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's documentation.
Conclusion
Tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are sparse in the public domain, its structural components suggest a role in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical and safety data from commercial suppliers.
